Cas no 90403-98-8 (Cyclohexanecarbonylchloride, 2-methyl-)

Cyclohexanecarbonylchloride, 2-methyl- 化学的及び物理的性質
名前と識別子
-
- Cyclohexanecarbonylchloride, 2-methyl-
- 2-methylcyclohexane-1-carbonyl chloride
- Cyclohexanecarbonyl chloride, 2-methyl- (6CI, 9CI)
- 2-methylcyclohexanecarbonyl chloride
- 2-methyl-cyclohexanecarbonyl chloride, AldrichCPR
- 90403-98-8
- SCHEMBL669362
- KGMWXVAUXAJKIV-UHFFFAOYSA-N
- DTXSID40374934
- 2-Methyl-cyclohexanecarbonyl chloride
- AKOS006275829
-
- MDL: MFCD03424698
- インチ: InChI=1S/C8H13ClO/c1-6-4-2-3-5-7(6)8(9)10/h6-7H,2-5H2,1H3
- InChIKey: KGMWXVAUXAJKIV-UHFFFAOYSA-N
- ほほえんだ: CC1CCCCC1C(=O)Cl
計算された属性
- せいみつぶんしりょう: 160.065
- どういたいしつりょう: 160.065
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 17.1Ų
Cyclohexanecarbonylchloride, 2-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 014680-250mg |
2-Methyl-cyclohexanecarbonyl chloride |
90403-98-8 | 250mg |
£152.00 | 2022-03-01 | ||
Fluorochem | 014680-2g |
2-Methyl-cyclohexanecarbonyl chloride |
90403-98-8 | 2g |
£372.00 | 2022-03-01 |
Cyclohexanecarbonylchloride, 2-methyl- 関連文献
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
9. Book reviews
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
Cyclohexanecarbonylchloride, 2-methyl-に関する追加情報
Cyclohexanecarbonylchloride, 2-methyl- (CAS No. 90403-98-8): A Versatile Intermediate in Modern Chemical Synthesis
Cyclohexanecarbonylchloride, 2-methyl-, identified by the Chemical Abstracts Service Number (CAS No.) 90403-98-8, is a significant intermediate in the realm of organic chemistry. This compound, characterized by its cyclohexane ring substituted with a carbonyl chloride group and a methyl group, has garnered considerable attention due to its utility in the synthesis of various pharmacologically active compounds and specialty chemicals. The unique structural features of Cyclohexanecarbonylchloride, 2-methyl- make it a valuable building block for chemists and pharmaceutical researchers seeking to develop novel molecules with tailored properties.
The reactivity of Cyclohexanecarbonylchloride, 2-methyl- stems from the presence of both the carbonyl chloride (Cl-CO) and the methyl (CH₃) functional groups. The carbonyl chloride moiety is highly electrophilic, facilitating nucleophilic addition reactions, while the methyl group can influence the electronic environment and steric properties of the molecule. These characteristics have made Cyclohexanecarbonylchloride, 2-methyl- a preferred choice for constructing complex molecular frameworks in synthetic chemistry.
In recent years, Cyclohexanecarbonylchloride, 2-methyl- has been increasingly utilized in the development of pharmaceuticals. Its incorporation into drug candidates allows for the creation of molecules with enhanced metabolic stability and improved bioavailability. For instance, derivatives of this compound have been explored as intermediates in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and antiviral agents. The ability to modify the cyclohexane ring and introduce various substituents makes Cyclohexanecarbonylchloride, 2-methyl- a versatile tool for medicinal chemists.
One of the most compelling applications of Cyclohexanecarbonylchloride, 2-methyl- is in the field of heterocyclic chemistry. Heterocyclic compounds are essential components of many biologically active molecules, including natural products and synthetic drugs. The incorporation of a cyclohexyl moiety into heterocycles can enhance their pharmacokinetic properties, such as solubility and binding affinity. Researchers have leveraged Cyclohexanecarbonylchloride, 2-methyl- to construct fused ring systems, which are common motifs in bioactive compounds. These studies have not only expanded the synthetic toolbox but also provided insights into structure-activity relationships.
The industrial significance of Cyclohexanecarbonylchloride, 2-methyl- extends beyond pharmaceuticals. It serves as a key intermediate in the production of agrochemicals, where it is used to synthesize herbicides and fungicides. The structural diversity offered by this compound allows chemists to design molecules with specific biological activities tailored to agricultural needs. Additionally, its role in specialty chemical synthesis underscores its importance in industries requiring high-purity intermediates for advanced materials and fine chemicals.
Advances in synthetic methodologies have further highlighted the utility of Cyclohexanecarbonylchloride, 2-methyl-. Modern techniques such as transition metal-catalyzed cross-coupling reactions and organometallic chemistry have enabled more efficient and selective transformations involving this intermediate. These innovations have not only improved yields but also opened new avenues for molecular construction. For example, palladium-catalyzed reactions have been employed to introduce aryl or vinyl groups onto the cyclohexane ring, expanding the scope of possible derivatives.
The environmental impact of using Cyclohexanecarbonylchloride, 2-methyl- as an intermediate has also been a focus of research. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. Catalytic processes that employ recyclable catalysts or solvent-free conditions have been explored to enhance sustainability. Such approaches align with global initiatives to promote green chemistry principles and ensure that chemical manufacturing is both efficient and environmentally responsible.
In conclusion, Cyclohexanecarbonylchloride, 2-methyl- (CAS No. 90403-98-8) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and specialty chemical synthesis. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists seeking to develop innovative molecules. As research continues to uncover new uses for this intermediate, its importance in modern chemical synthesis is likely to grow even further.
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